2',3'-Dimethylbutyrophenone
Description
2',3'-Dimethylbutyrophenone is a butyrophenone derivative characterized by a phenyl ring substituted with methyl groups at the 2' and 3' positions and a butanone side chain. Butyrophenones are aromatic ketones with applications in organic synthesis, pharmaceuticals, and materials science. Substituent positions on the aromatic ring significantly influence their chemical reactivity, physical properties, and biological activity .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHQEXCHLNHCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298755 | |
| Record name | 1-(2,3-Dimethylphenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35028-16-1 | |
| Record name | 1-(2,3-Dimethylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35028-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2’,3’-Dimethylbutyrophenone typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylbenzene with an oxidant in a reaction kettle, followed by the addition of a reducing agent. The reaction is carried out at temperatures ranging from 100°C to 130°C for 15-60 minutes, followed by crystallization and filtration to obtain the final product .
Industrial Production Methods: Industrial production of 2’,3’-Dimethylbutyrophenone involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields, reduced reaction times, and cost-effectiveness. The use of advanced catalysts and reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
Chemistry
- Precursor in Organic Synthesis : 2',3'-Dimethylbutyrophenone serves as a precursor in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.
Biology
- Biological Activity Studies : Research has indicated that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Ongoing studies are exploring its effects on cellular processes and potential therapeutic applications.
Medicine
- Drug Development : The compound is being investigated for its potential therapeutic properties. It serves as a model compound in drug development, particularly in the design of novel antipsychotics that target dopamine receptors .
- Neuropharmacology : Due to its structural similarity to known antipsychotic medications, studies have focused on its binding affinity to dopamine D2 receptors. Understanding these interactions could lead to improved treatment options for neuropsychiatric disorders .
Industry
- Photoinitiators in Polymerization : this compound is utilized as a photoinitiator in photopolymerization processes, which are critical in manufacturing coatings, adhesives, and dental materials. Its effectiveness in initiating polymerization reactions makes it valuable in both industrial and biomedical applications .
Case Study 1: Antipsychotic Drug Development
A study published in Nature examined the binding characteristics of butyrophenones like this compound at dopamine receptors. The research highlighted how modifications to the compound could influence its pharmacokinetic properties, potentially leading to drugs with fewer side effects compared to traditional antipsychotics like haloperidol .
Case Study 2: Photopolymerization Applications
Research conducted on photoinitiators demonstrated that this compound exhibits favorable cytocompatibility while maintaining effective polymerization rates. This finding suggests its potential use in biomedical applications where biocompatibility is crucial .
Mechanism of Action
The mechanism of action of 2’,3’-Dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Butyrophenones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Properties/Applications |
|---|---|---|---|---|
| This compound* | C₁₂H₁₆O | ~176.26 (estimated) | 2',3' (aromatic) | Base structure for synthetic analogs |
| 3,4′-Dimethylbutyrophenone | C₁₂H₁₆O | 176.26 | 3 (side chain), 4′ | Intermediate in fragrance synthesis |
| 2',3,3,6'-Tetramethylbutyrophenone | C₁₄H₂₀O | 204.31 | 2',3,3,6' | High steric hindrance, low solubility |
| 4-Chloro-2',4'-dimethylbutyrophenone | C₁₂H₁₅ClO | 210.70 | 2',4',4-Cl | Electrophilic substitution substrate |
| 3,3-Dimethylbutyrophenone | C₁₂H₁₆O | 176.26 | 3,3 (side chain) | Naturally occurring, photochemical studies |
*Estimated based on analogs.
Key Research Findings
- Synthetic Routes: Alkylation of phenol derivatives and Friedel-Crafts acylation are common methods for methyl-substituted butyrophenones, while hydroxylated variants require specialized reagents like bis(sulfonium ylides) .
- Reactivity Trends : Aromatic methyl groups enhance ring stability but reduce reactivity in electrophilic substitutions compared to electron-withdrawing substituents (e.g., -Cl) .
- Natural vs. Synthetic: Naturally occurring butyrophenones (e.g., 3,3-dimethylbutyrophenone) often exhibit bioactivity, whereas synthetic analogs are tailored for materials or catalytic applications .
Biological Activity
2',3'-Dimethylbutyrophenone (CAS Number: 35028-16-1) is a chemical compound that has gained attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. Its structure, which features a butyrophenone moiety, positions it as a candidate for studying interactions with biological systems, particularly in relation to neurotransmitter receptors.
This compound can be synthesized through the condensation of isopropylbenzene with oxidants under controlled conditions, typically at temperatures between 100°C and 130°C. This process is followed by crystallization to yield the final product. The compound exhibits various chemical reactivities, including oxidation, reduction, and electrophilic aromatic substitution, making it versatile for further chemical modifications.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as neurotransmitter receptors. Its mechanism of action may include modulation of enzyme activity or receptor binding, which can lead to alterations in cellular processes. Ongoing research aims to elucidate the precise pathways through which this compound exerts its effects.
Biological Activity Studies
Recent studies have focused on the pharmacological properties of this compound, particularly its interaction with dopamine receptors. The compound's structural similarities to known antipsychotic agents suggest potential applications in treating psychiatric disorders. For instance, research has indicated that butyrophenone derivatives can exhibit high affinity for dopamine D2 receptors, which are crucial targets in the treatment of schizophrenia .
Table 1: Comparison of Biological Activities of Butyrophenone Derivatives
| Compound | Receptor Affinity | Notable Effects |
|---|---|---|
| This compound | High | Potential antipsychotic effects |
| Haloperidol | Very High | Antipsychotic; used in schizophrenia treatment |
| Spiperone | High | Antagonist activity at D2 receptors |
Case Studies
- Neuropharmacological Studies : A study examining the binding kinetics of various butyrophenones highlighted that this compound demonstrated significant binding affinity to dopamine D2 receptors. This suggests its potential use as an antipsychotic agent, similar to haloperidol and spiperone .
- In Vivo Studies : In an experiment involving radiolabeled analogs of butyrophenones, researchers found that compounds like [18F]spiroperidol displayed slow dissociation rates from D2 receptors in vivo. This characteristic may be beneficial for developing long-acting neuroleptics that require less frequent dosing .
Research Findings
Recent findings indicate that structural modifications on the butyrophenone scaffold can significantly impact biological activity. For example, fluorine substitutions have been shown to enhance receptor affinity and alter pharmacokinetic profiles. These insights are crucial for designing new therapeutic agents based on the butyrophenone framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
